molecular formula C9H6F6O2 B12853009 4-Methoxy-2,5-bis(trifluoromethyl)phenol

4-Methoxy-2,5-bis(trifluoromethyl)phenol

Cat. No.: B12853009
M. Wt: 260.13 g/mol
InChI Key: VSNPNDNNAISCCN-UHFFFAOYSA-N
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Description

4-Methoxy-2,5-bis(trifluoromethyl)phenol is a specialty phenol derivative of high interest in pharmaceutical and agrochemical research. The presence of two trifluoromethyl (CF₃) groups on the aromatic ring is a key structural feature, as this moiety is known to significantly alter a compound's electronic properties, metabolic stability, and membrane permeability . These characteristics make trifluoromethylated arenes valuable building blocks in the development of advanced materials and biologically active molecules . This compound is closely related to structures investigated for anti-parasitic activity. Research on analogs like mefloquine has demonstrated that the trifluoromethyl group is critical for its efficacy, suggesting that this compound could serve as a key intermediate in the synthesis of novel therapeutic agents . The methoxy group adjacent to the phenol further enhances the molecule's versatility, allowing for selective functionalization and making it a valuable scaffold for structure-activity relationship (SAR) studies in drug discovery . Researchers can utilize this compound to explore new chemical spaces in medicinal chemistry, particularly for targets where the lipophilicity and electron-withdrawing nature of the CF₃ group are beneficial. Handling and Safety: This chemical is intended for research purposes by qualified laboratory personnel. Refer to the Safety Data Sheet (SDS) for detailed hazard and handling information. Note: This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H6F6O2

Molecular Weight

260.13 g/mol

IUPAC Name

4-methoxy-2,5-bis(trifluoromethyl)phenol

InChI

InChI=1S/C9H6F6O2/c1-17-7-3-4(8(10,11)12)6(16)2-5(7)9(13,14)15/h2-3,16H,1H3

InChI Key

VSNPNDNNAISCCN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1C(F)(F)F)O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-2,5-bis(trifluoromethyl)phenol typically involves the introduction of trifluoromethyl groups onto a phenol ring. One common method is the Friedel-Crafts alkylation reaction, where trifluoromethyl groups are introduced using trifluoromethylating agents in the presence of a Lewis acid catalyst. The methoxy group can be introduced through methylation of the hydroxyl group on the phenol ring using methyl iodide and a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by their functionalization. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2,5-bis(trifluoromethyl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding hydroquinones.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the trifluoromethyl groups influence the reactivity of the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic conditions.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Hydroquinones.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

4-Methoxy-2,5-bis(trifluoromethyl)phenol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced pharmacokinetic properties.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 4-Methoxy-2,5-bis(trifluoromethyl)phenol involves its interaction with molecular targets, such as enzymes and receptors. The trifluoromethyl groups can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This can lead to the modulation of specific biochemical pathways and the inhibition or activation of target proteins.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects and Reactivity

Electron-Withdrawing vs. Electron-Donating Groups
  • 4-Nitro-2,5-bis(trifluoromethyl)phenol (CAS 386-72-1): Replacing the methoxy group with a nitro (-NO₂) group enhances electrophilicity, increasing reactivity in nucleophilic aromatic substitution. The trifluoromethyl groups further stabilize negative charge development during reactions .
  • The -CF₃ groups at C3 and C5 enhance oxidative stability compared to non-fluorinated analogs .
Positional Isomerism
  • 3,5-Bis(trifluoromethyl)phenol Derivatives: Substitution at C3 and C5 (e.g., in [3,5-bis(trifluoromethyl)phenyl][4-(trifluoromethoxy)phenyl]methanone, CAS 257880-90-3) reduces steric strain compared to 2,5-substitution, favoring planar molecular configurations. This impacts crystallization and solubility .

Physical and Chemical Properties

Compound Name Molecular Formula Melting Point (°C) Key Properties Reference
2,5-Di-tert-butyl-4-methoxyphenol C₁₅H₂₄O₂ Not reported High hydrophobicity; antioxidant
4-Nitro-2,5-bis(trifluoromethyl)phenol C₈H₃F₆NO₃ Not reported Strong acidity (pKa ~1-2)
3,5-Bis(trifluoromethyl)-2-bromophenol C₈H₃BrF₆O Not reported Low solubility in polar solvents
4-Methoxy-2,5-bis(trifluoromethyl)phenol C₉H₆F₆O₂ Predicted: 80-90 Moderate acidity (pKa ~5-6); moderate solubility in DCM/THF -

Notes:

  • The methoxy group in this compound likely reduces acidity compared to nitro- or bromo-substituted analogs but enhances solubility in organic solvents .
  • Trifluoromethyl groups increase molecular weight and thermal stability, as seen in biphenyl analogs like 3,6-Dimethyl-3',5'-bis(trifluoromethyl)-[1,1'-biphenyl]-2-ol .
Pharmaceutical and Agrochemical Uses
  • Antioxidant Potential: Analogous to 2,5-bis(tert-butyl)-4-methoxyphenol (used in polypropylene microplastics), the trifluoromethyl groups in this compound may confer resistance to oxidative degradation, making it suitable for stabilizing polymers or biomedical materials .
  • Pesticide Intermediates : Degradation studies of trifluoromethyl-containing pesticides (e.g.,啶氧菌酯) suggest that such compounds resist microbial breakdown, enhancing environmental persistence .

Stability and Degradation

  • Metabolic Resistance : The -CF₃ groups likely hinder enzymatic degradation, as observed in Rhodopseudomonas palustris-mediated breakdown of similar trifluoromethyl aromatics .
  • Thermal Stability : Comparable to 3,5-bis(trifluoromethyl)phenyl complexes, the compound is expected to decompose above 200°C, releasing HF or CO₂ under extreme conditions .

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